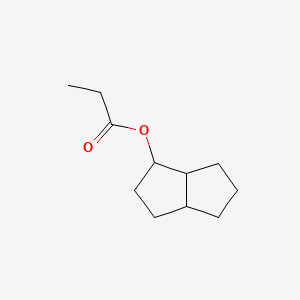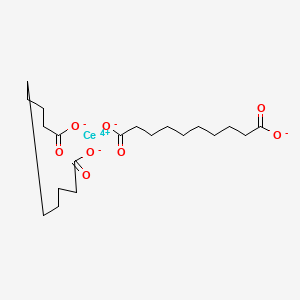
Cerium(4+) sebacate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Cerium(4+) sebacate can be synthesized through a reaction between cerium(IV) salts, such as cerium(IV) sulfate or cerium(IV) nitrate, and sebacic acid. The reaction typically takes place in an aqueous medium, where the cerium(IV) ions coordinate with the carboxylate groups of sebacic acid, forming the this compound complex. The reaction conditions, such as pH, temperature, and concentration, can be optimized to achieve the desired product yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include the use of larger reaction vessels, precise control of reaction parameters, and purification steps to ensure the quality of the final product. Industrial production may also involve continuous flow processes to enhance efficiency and reduce production costs.
化学反应分析
Types of Reactions
Cerium(4+) sebacate can undergo various chemical reactions, including:
Oxidation-Reduction Reactions: Cerium(IV) is a strong oxidizing agent and can participate in redox reactions, where it gets reduced to cerium(III) while oxidizing other species.
Substitution Reactions: The carboxylate groups in this compound can be substituted by other ligands, leading to the formation of different coordination complexes.
Common Reagents and Conditions
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions typically occur under acidic conditions.
Substitution Reactions: Ligands such as phosphates, sulfates, or other carboxylates can be used to replace the sebacate groups. These reactions may require specific pH and temperature conditions to proceed efficiently.
Major Products Formed
Oxidation Reactions: The major products include cerium(III) compounds and oxidized organic species.
Substitution Reactions: The products depend on the substituting ligand, resulting in various cerium coordination complexes.
科学研究应用
Cerium(4+) sebacate has several scientific research applications, including:
Catalysis: It can be used as a catalyst in organic synthesis and redox reactions due to the strong oxidizing properties of cerium(IV).
Materials Science: this compound can be incorporated into polymer matrices to enhance their thermal stability and mechanical properties.
Biomedical Research: The compound’s antioxidant properties make it a potential candidate for use in drug delivery systems and as a therapeutic agent for oxidative stress-related diseases.
作用机制
The mechanism of action of cerium(4+) sebacate primarily involves its redox activity. Cerium(IV) can accept electrons from other molecules, leading to its reduction to cerium(III). This redox cycling between cerium(IV) and cerium(III) enables the compound to scavenge reactive oxygen species (ROS) and protect cells from oxidative damage. The molecular targets include various ROS, such as superoxide radicals and hydrogen peroxide, which are neutralized through redox reactions.
相似化合物的比较
Similar Compounds
Cerium(IV) Oxide (CeO2): Known for its catalytic and antioxidant properties, cerium(IV) oxide is widely used in environmental and biomedical applications.
Cerium(IV) Nitrate: A strong oxidizing agent used in organic synthesis and analytical chemistry.
Cerium(IV) Sulfate: Another oxidizing agent with applications in redox reactions and as a standard in volumetric analysis.
Uniqueness of Cerium(4+) Sebacate
This compound is unique due to its coordination with sebacic acid, which imparts specific properties such as enhanced solubility and stability in organic solvents. This makes it particularly useful in applications where other cerium(IV) compounds may not be suitable.
属性
CAS 编号 |
94232-56-1 |
|---|---|
分子式 |
C20H32CeO8 |
分子量 |
540.6 g/mol |
IUPAC 名称 |
cerium(4+);decanedioate |
InChI |
InChI=1S/2C10H18O4.Ce/c2*11-9(12)7-5-3-1-2-4-6-8-10(13)14;/h2*1-8H2,(H,11,12)(H,13,14);/q;;+4/p-4 |
InChI 键 |
IVQODTXGRJDABG-UHFFFAOYSA-J |
规范 SMILES |
C(CCCCC(=O)[O-])CCCC(=O)[O-].C(CCCCC(=O)[O-])CCCC(=O)[O-].[Ce+4] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


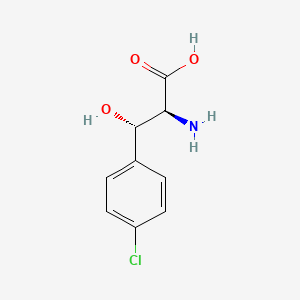
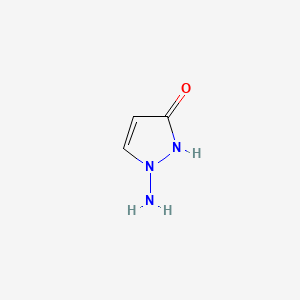
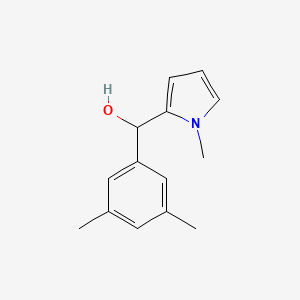
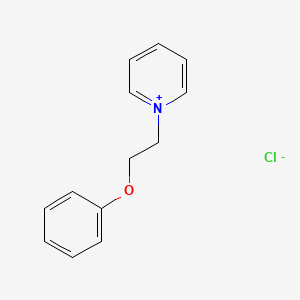
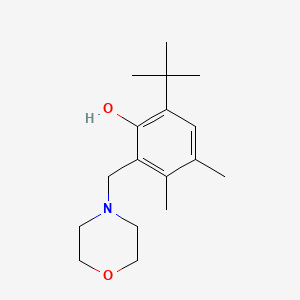
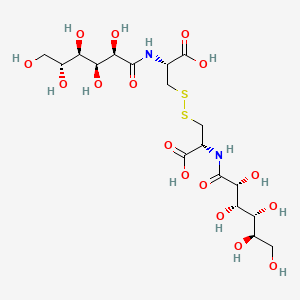
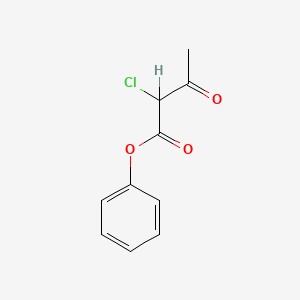

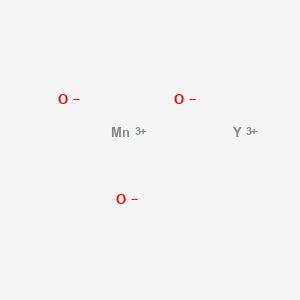

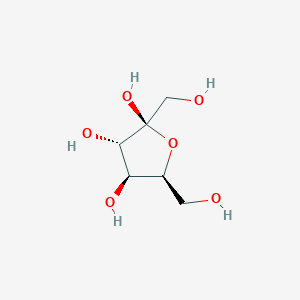

![2-hydroxyacetic acid;6-[4-[2-[[(2S)-2-hydroxy-3-(1H-indol-4-yloxy)propyl]amino]-2-methylpropyl]phenoxy]pyridine-3-carboxamide](/img/structure/B12654435.png)
